molecular formula C23H30N2O5S B2904291 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide CAS No. 1005095-77-1

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B2904291
CAS No.: 1005095-77-1
M. Wt: 446.56
InChI Key: JOBKIPLYEJEMHH-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications

Sulfoximines: Chemistry and Mode of Action

Sulfoximines, exemplified by sulfoxaflor, represent a novel class of insecticides. Sulfoxaflor demonstrates high efficacy against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other classes. It functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR agonists, offering insights into its unique structure-activity relationships (SAR) and underlying biochemistry (Sparks et al., 2013).

Sulfoximines and Sulfonamides in Medicinal Chemistry

Sulfonamides and related compounds, including sulfoximines, have found applications in medicinal chemistry. For instance, novel oxazolines containing sulfiliminyl and sulfoximinyl moieties exhibited significant acaricidal and insecticidal activities, demonstrating their potential in crop protection and pest management. These compounds showed varying efficacy against spider mite larvae and eggs, suggesting their utility in developing new agrochemicals (Yu et al., 2019).

Sulfonamides as Antimicrobial Agents

Sulfonamides, including those with morpholine groups, have shown antimicrobial properties. A study highlighted the modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of various bacteria and fungi. This suggests its potential in enhancing the efficacy of other antimicrobial agents, offering a strategy to combat drug-resistant infections (Oliveira et al., 2015).

Cardiac Myosin Activation

Sulfonamidophenylethylamides have been explored as cardiac myosin activators, a novel approach to treating systolic heart failure. These compounds have demonstrated efficacy in both in vitro and in vivo studies, highlighting their potential as a new class of therapeutics for heart failure management (Manickam et al., 2019).

Alzheimer’s Disease Therapy

N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. These compounds displayed significant acetylcholinesterase inhibitory activity, suggesting their utility in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(2,3-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15-7-6-8-22(18(15)4)30-19(5)23(26)24-20-9-11-21(12-10-20)31(27,28)25-13-16(2)29-17(3)14-25/h6-12,16-17,19H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKIPLYEJEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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